Calteridol is a chemical compound primarily recognized for its applications in medical imaging, particularly as a contrast agent in magnetic resonance imaging (MRI). It is classified as a calcium complex of 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid. This compound enhances the visibility of internal structures during imaging procedures by altering the magnetic properties of nearby water molecules.
Calteridol is synthesized from 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (commonly referred to as DO3A) through a series of chemical reactions involving propylene oxide and calcium ions. The compound falls under the category of chelating agents and is classified within the broader group of contrast agents used in diagnostic imaging.
The synthesis of Calteridol involves several critical steps:
Industrial production often employs automated reactors that maintain precise control over temperature and pH during synthesis. Purification techniques such as crystallization and filtration are subsequently applied to obtain the final product.
Calteridol can undergo various chemical reactions:
The outcomes of these reactions depend on specific conditions and reagents used; for instance, oxidation may yield carboxylic acids while reduction can produce alcohols.
Calteridol acts primarily as a contrast agent in MRI by enhancing the magnetic resonance signals from tissues. Upon administration, it alters the magnetic properties of nearby water molecules, improving image quality. The compound selectively targets certain tissues and organs, allowing for detailed imaging necessary for diagnostic purposes.
Relevant data indicate that Calteridol maintains its integrity during typical storage conditions and retains effectiveness as a contrast agent when properly formulated .
Calteridol has several significant scientific applications:
Calteridol calcium is systematically named as calcium 2,2',2''-(10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate [5] [7]. This nomenclature reflects its core macrocyclic structure derived from 1,4,7,10-tetraazacyclododecane (cyclen), substituted with three acetate arms and one 2-hydroxypropyl group. The calcium complex exhibits a coordination geometry where the triacetate groups and ring nitrogen atoms chelate calcium ions. Chemically, it belongs to the class of polyazamacrocyclic chelators, specifically designed for high metal-ion affinity through multiple donor atoms [4] [9].
The molecular formula for Calteridol calcium is C₁₇H₂₉N₄O₇Ca₂, with a molecular weight of 923.11 g/mol [4] [5]. The free base (without calcium) has the formula C₁₇H₃₁N₄O₇ and a molecular weight of 445.55 g/mol [9]. Elemental composition analysis confirms:
Table 1: Molecular Descriptors of Calteridol Calcium
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₉N₄O₇Ca₂ |
Molecular Weight (g/mol) | 923.11 |
Exact Mass (Da) | 922.2950 |
Elemental Composition | C 44.24%, H 6.33%, Ca 13.02%, N 12.14%, O 24.26% |
Calteridol calcium is documented as a racemic mixture due to the chiral center at the 2-hydroxypropyl substituent [7] [9]. The compound has one defined stereocenter but is typically synthesized and used as a (±)-racemate. Computational models indicate that metal coordination imposes geometric constraints on the macrocycle, limiting conformational flexibility. However, crystallographic data show no evidence of stereoselective calcium binding, suggesting equivalent thermodynamic stability for both enantiomers in the complexed state [5] [9].
Calteridol calcium is freely soluble in dimethyl sulfoxide (DMSO) but exhibits limited solubility in aqueous buffers without solubilizing agents [4] [9]. Its stability is temperature-dependent:
Table 2: Solubility and Stability Profile
Property | Characteristics |
---|---|
Solubility | Soluble in DMSO; limited aqueous solubility |
Stability (Solid) | >3 years at –20°C; sensitive to hydration |
Solution Stability | Short-term (days): 0–4°C; Long-term: –20°C |
Partition Coefficient | Predicted hydrophilic (calculated log P < –2) |
Thermogravimetric analysis (TGA) data are absent in literature, but structural analogs suggest decomposition above 250°C. The compound shows moderate reactivity:
NMR Spectroscopy (Spectral Database for Organic Compounds, SDBS [2]):
Mass Spectrometry:
Infrared Spectroscopy:
Table 3: Key Spectral Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 1.2 (3H), δ 3.8 (1H), δ 2.5–3.5 (24H) | Methyl, methine, methylene groups |
¹³C NMR | δ 175–180, δ 68 | Carbonyls, hydroxypropyl carbon |
ESI-MS | m/z 921.3 [M–H]⁻ | Molecular ion |
IR | 3400, 1640, 1100 cm⁻¹ | O–H, C=O, C–N stretches |
X-ray Crystallography:KCF data confirm an octacoordinate calcium center ligated by four nitrogen atoms (cyclen ring), three carboxylate oxygens, and one hydroxypropyl oxygen [5]. The crystal structure (space group P1) shows bond lengths of 2.4–2.6 Å for Ca–O/N bonds. Unit cell parameters include:
Computational Modeling:Molecular dynamics (MD) simulations reveal:
Table 4: Crystallographic and Computational Parameters
Method | Key Findings |
---|---|
X-ray Crystallography | Calcium coordination: 8 atoms (4N, 4O); H-bonded lattice |
Molecular Dynamics | Hydroxypropyl rotation: 120° arc; macrocycle rigidity |
QM/MM | Predicted log K = 12.5; electrostatic potential: –40 kcal/mol at carboxylates |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: